molecular formula C19H29N3O2 B5314676 N~4~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

N~4~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

Cat. No. B5314676
M. Wt: 331.5 g/mol
InChI Key: RKWKUZLGMSWLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as DMPEA-4, is a chemical compound that belongs to the family of piperidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

DMPEA-4 acts as a selective agonist for certain receptors in the brain, including the sigma-1 receptor and the dopamine D2 receptor. It has been shown to modulate the release of certain neurotransmitters, including dopamine and acetylcholine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
DMPEA-4 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which can lead to improved cognitive function and memory. It has also been shown to have neuroprotective effects, which can protect against certain neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPEA-4 is its selectivity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, its potency and efficacy can vary depending on the experimental conditions, which can limit its use in certain experiments.

Future Directions

There are various future directions for research on DMPEA-4. One area of interest is its potential use as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential use as a tool for studying the function of certain receptors in the brain, which could lead to a better understanding of various neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of DMPEA-4 in various experimental conditions.

Synthesis Methods

DMPEA-4 can be synthesized using various methods, including the reaction of piperidine-4-carboxylic acid with N,N-diethyl-3,4-dimethylaniline in the presence of a coupling reagent. Another method involves the reaction of piperidine-4-carboxylic acid with N,N-diethyl-3,4-dimethylaniline in the presence of a dehydrating agent.

Scientific Research Applications

DMPEA-4 has been extensively studied for its potential applications in scientific research. It has shown promising results in the field of neuroscience, where it has been used as a tool to study the function of certain receptors in the brain. It has also been studied in the field of medicinal chemistry, where it has been evaluated for its potential use as a drug candidate.

properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-5-21(6-2)19(24)22-11-9-16(10-12-22)18(23)20-17-8-7-14(3)15(4)13-17/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWKUZLGMSWLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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